PAF C-16 carboxylic acid

Beschreibung

CpagP refers to a genetically complemented strain of pagP gene-deficient avian pathogenic Escherichia coli (APEC). The pagP gene encodes an enzyme involved in lipid A modification, influencing bacterial outer membrane permeability, antimicrobial resistance, and virulence. In experimental studies, CpagP is constructed by reintroducing the pagP gene into a deletion mutant (ΔpagP) to restore its function. This strain serves as a critical control to validate phenotypic changes caused by pagP deletion and to assess the gene's role in APEC pathogenesis .

Eigenschaften

IUPAC Name |

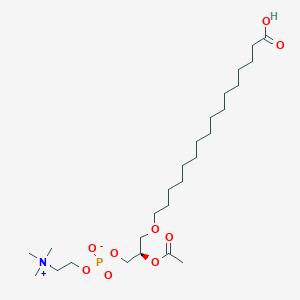

[(2R)-2-acetyloxy-3-(15-carboxypentadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52NO9P/c1-24(28)36-25(23-35-37(31,32)34-21-19-27(2,3)4)22-33-20-17-15-13-11-9-7-5-6-8-10-12-14-16-18-26(29)30/h25H,5-23H2,1-4H3,(H-,29,30,31,32)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDXOBRCEXMRQQ-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(COCCCCCCCCCCCCCCCC(=O)O)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H](COCCCCCCCCCCCCCCCC(=O)O)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52NO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70926521 | |

| Record name | 2-(Acetyloxy)-3-[(15-carboxypentadecyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129879-41-0 | |

| Record name | 1-O-(15-Carboxypentadecyl)-2-O-acetylglycero-3-phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129879410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Acetyloxy)-3-[(15-carboxypentadecyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Starting Materials

The synthesis begins with 4,6,6,6-tetrachloro-3,3-dimethyl-2-cyanohexanoic acid (Compound IV), which undergoes base-catalyzed cyclization to form the cyclopropane ring. Potassium hydroxide (KOH) in toluene induces intramolecular nucleophilic displacement, eliminating hydrogen chloride (HCl) and forming the cyclopropane structure. The reaction proceeds via a carbanion intermediate, stabilized by the electron-withdrawing cyano and carboxylate groups (Figure 1).

Key Conditions :

Product Distribution and Stereochemical Outcomes

Cyclization yields a mixture of cis and trans isomers of 2,2-dimethyl-3-(2,2,2-trichloroethyl)-1-cyanocyclopropane carboxylic acid (Compound A). NMR analysis of the crude product typically reveals a 60:40 cis:trans ratio, reflecting the thermodynamic stability of the cis isomer. Isomer separation requires chromatographic techniques, though downstream steps often proceed without purification.

Dehydrohalogenation and Decarboxylation Steps

Dehydrohalogenation to Form Dichloroethenyl Group

Compound A undergoes dehydrohalogenation in methanol with excess KOH (2 eq) at elevated temperatures (50–60°C). This step replaces the trichloroethyl group with a dichloroethenyl moiety, forming 2,2-dimethyl-3-(2,2-dichloroethenyl)-1-cyanocyclopropane carboxylic acid (Compound B, CPAGP).

Critical Parameters :

Decarboxylation to Final Product

Decarboxylation of Compound B occurs via heating (80–90°C) in aqueous acidic conditions (pH 3–4), yielding the non-carboxylic acid derivative. This step is optional, depending on the target application.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Cyclization Step | Dehydrohalogenation Step |

|---|---|---|

| Solvent | Toluene | Methanol |

| Dielectric (ε) | 2.4 | 32.7 |

| Temperature | 20–25°C | 50–60°C |

| Yield | 75–80% | 85–90% |

Higher dielectric solvents like methanol reduce acetylene byproduct formation during dehydrohalogenation by stabilizing ionic intermediates. Conversely, toluene’s low polarity favors cyclization by reducing base solubility and slowing competing reactions.

Base Stoichiometry and Addition Rate

Analysis of Byproducts and Side Reactions

Acetylene Byproduct Formation

At temperatures >70°C or in low-ε solvents, Compound B undergoes further dehydrohalogenation to form 2,2-dimethyl-3-(chloroethynyl)-1-cyanocyclopropane, a non-functional acetylene derivative. This side reaction reduces yields by 15–20% and preferentially affects the trans isomer, altering the cis:trans ratio.

Mitigation Strategies

-

Temperature Gradients : Stepwise heating (25°C → 50°C) during dehydrohalogenation minimizes thermal degradation.

-

Solvent Blends : Methanol-toluene mixtures (1:1 v/v) balance polarity and reactivity, achieving 92% yield of Compound B.

Comparative Evaluation of Synthetic Routes

Analyse Chemischer Reaktionen

PAF C-16 Carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere. Häufige Reagenzien sind Halogene und Nucleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von PAF C-16 Carbonsäure Carbonsäuren mit unterschiedlichen Kettenlängen erzeugen .

Wissenschaftliche Forschungsanwendungen

PAF C-16 Carbonsäure hat zahlreiche wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Phospholipid und für die chemische Vernetzung verwendet.

Industrie: Es wird bei der Herstellung von hochreinen Lipidstandards und für die pharmazeutische Entwicklung verwendet.

5. Wirkmechanismus

PAF C-16 Carbonsäure entfaltet seine Wirkung, indem es als bioaktiver Lipidmediator wirkt. Es dient als reziproker Botenstoff zwischen dem Immun- und dem Nervensystem. Es wird in vielen Zellen und Geweben umfassend exprimiert und hat entweder positive oder negative Auswirkungen auf den Verlauf der Entzündungs-assoziierten Neuropathologie . Die Verbindung initiiert eine Kaskade physiologischer oder pathophysiologischer Reaktionen während der Entwicklung oder bei Krankheiten. Ein übermäßiger Anstieg von PAF C-16 Carbonsäure bei Erkrankungen des zentralen Nervensystems verstärkt die Entzündungsreaktion und die pathologischen Folgen .

Wirkmechanismus

PAF C-16 Carboxylic Acid exerts its effects by acting as a bioactive lipid mediator. It serves as a reciprocal messenger between the immune and nervous systems. It is extensively expressed in many cells and tissues and has either beneficial or detrimental effects on the progress of inflammation-related neuropathology . The compound initiates a cascade of physiological or pathophysiological responses during development or diseases. Excess accumulation of this compound in central nervous system diseases exacerbates the inflammatory response and pathological consequences .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Strains

CpagP is systematically compared to two related strains:

- AE17 (Wild-Type) : The original APEC strain with intact pagP.

- ΔpagP (Deletion Mutant) : A strain with pagP genetically disrupted.

The comparative analysis focuses on growth dynamics, membrane properties, antimicrobial susceptibility, and virulence.

Growth Kinetics and Motility

| Parameter | AE17 | ΔpagP | CpagP |

|---|---|---|---|

| Growth Rate | Normal logarithmic growth | Slower growth (3–14 h; P < 0.01) | Restored to wild-type levels |

| Motility | No significant difference | Unchanged (P > 0.05) | Unchanged (P > 0.05) |

ΔpagP exhibits delayed entry into the logarithmic growth phase compared to AE17 and CpagP, indicating impaired metabolic efficiency.

Outer Membrane Permeability and Antibiotic Resistance

Table 1: Membrane Permeability and Antimicrobial Susceptibility

| Parameter | AE17 | ΔpagP | CpagP |

|---|---|---|---|

| NPN Fluorescence (Relative) | 1× | 2.26× (P < 0.01) | 1.07× |

| Polymyxin B Sensitivity | Moderate | High | Moderate |

| Erythromycin MIC (μg/mL) | 40 | 7 (P = 0.044) | 20 |

| Ampicillin MIC (μg/mL) | 40 | 20 (P = 0.052) | 28 |

ΔpagP shows significantly increased outer membrane permeability, measured via 1-N-phenylnaphthylamine (NPN) uptake, which correlates with heightened sensitivity to hydrophobic antibiotics (e.g., erythromycin) and antimicrobial peptides (e.g., polymyxin B). CpagP partially restores membrane integrity, reducing permeability and antibiotic susceptibility .

Virulence and Pathogenicity

Table 2: Pathogenicity Metrics

| Parameter | AE17 | ΔpagP | CpagP |

|---|---|---|---|

| LD₅₀ (CFU/mL) | 3.16 × 10⁴ | 1.00 × 10⁶ | 5.62 × 10⁴ |

| Biofilm Formation | Normal | Reduced (P < 0.01) | Restored to normal |

ΔpagP demonstrates attenuated virulence, with a 30-fold increase in LD₅₀ (higher dose required to kill 50% of hosts). CpagP restores near-wild-type lethality, confirming pagP's role in APEC pathogenicity. Biofilm formation, critical for environmental persistence, is also impaired in ΔpagP but rescued in CpagP .

Self-Aggregation and Surface Properties

| Parameter | AE17 | ΔpagP | CpagP |

|---|---|---|---|

| Self-Aggregation (%) | 27.39 | 87.89 (P = 0.016) | 28.08 |

| Surface Hydrophobicity | 5.92% | 5.34% | 5.03% |

ΔpagP exhibits hyper-aggregation, a phenotype linked to altered membrane composition. This trait is fully reversed in CpagP, while surface hydrophobicity remains consistent across strains, ruling it out as a contributing factor .

Key Research Findings

Essential Role of pagP in Membrane Integrity : ΔpagP’s increased permeability and antibiotic sensitivity highlight pagP’s role in lipid A modification, which stabilizes the outer membrane.

Virulence Attenuation : pagP deletion reduces APEC’s ability to colonize hosts and evade immune responses.

Functional Complementation: CpagP confirms that phenotypic reversions are pagP-specific, excluding off-target effects.

Biologische Aktivität

Cpagp, or Cyclic Phosphatidic Acid (CPA) , is a bioactive lipid that has garnered attention for its diverse biological activities, particularly in the context of cancer and inflammation. This article explores the biological activity of Cpagp, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Cpagp is known to exert its effects through several pathways:

- Lysophosphatidic Acid (LPA) Receptor Modulation : Cpagp acts as a ligand for LPA receptors, influencing cell proliferation, survival, and migration. This modulation is particularly significant in cancer cells, where LPA signaling is often dysregulated.

- Inhibition of AGPS : Recent studies have shown that Cpagp can inhibit the enzyme Acylglycerol Phosphate Synthase (AGPS) , which is involved in ether lipid biosynthesis. This inhibition leads to reduced levels of oncogenic lipids and impaired cancer cell aggressiveness .

- Regulation of Inflammatory Responses : Cpagp has been implicated in the modulation of inflammatory pathways. It can influence the production of pro-inflammatory cytokines and chemokines, thereby affecting immune responses.

Biological Activities

The biological activities of Cpagp can be summarized as follows:

| Activity | Description |

|---|---|

| Anti-cancer Effects | Inhibits cancer cell proliferation and migration through AGPS inhibition. |

| Anti-inflammatory Effects | Modulates cytokine production and immune cell activity. |

| Neuroprotective Effects | Potential protective effects in neurodegenerative diseases via lipid signaling. |

Case Study 1: Cancer Cell Lines

In a study involving various cancer cell lines (e.g., melanoma, breast, ovarian), treatment with Cpagp resulted in significant reductions in cell survival and migration. The study demonstrated that Cpagp treatment led to decreased levels of key oncogenic lipids such as lysophosphatidic acid ether (LPAe) and prostaglandins .

Case Study 2: In Vivo Tumor Models

Another investigation utilized xenograft models to assess the impact of Cpagp on tumor growth. Results indicated that administration of Cpagp significantly impaired tumor growth compared to control groups. This effect was attributed to the inhibition of AGPS and subsequent alterations in lipid metabolism, suggesting a promising therapeutic avenue for cancer treatment .

Research Findings

Recent research has provided insights into the pharmacological potential of Cpagp:

- Pharmacokinetics and Safety : Preliminary studies suggest that while Cpagp shows promise as an anti-cancer agent, further research is needed to evaluate its pharmacokinetic properties and potential toxicity in vivo. Understanding these parameters is crucial for developing effective therapeutic strategies .

- Therapeutic Targeting : The ability of Cpagp to selectively inhibit AGPS highlights its potential as a therapeutic target in cancer treatment. Future studies are expected to focus on optimizing the potency and selectivity of Cpagp derivatives for clinical applications.

Q & A

How to formulate a focused research question for CPAGP studies?

A well-structured research question should identify gaps in existing literature through systematic reviews or meta-analyses . Begin by synthesizing prior findings (e.g., via tools like PubMed or Google Scholar) and narrow the scope using frameworks like PICO (Population, Intervention, Comparison, Outcome). Ensure specificity, e.g., "How does CPAGP interact with [specific biological pathway] under varying pH conditions?" .

Q. What are the key steps in designing experiments for CPAGP research?

Experimental design should align with the research question and include:

- Variables : Define independent (e.g., CPAGP concentration) and dependent variables (e.g., enzyme activity).

- Controls : Use negative/positive controls to isolate effects.

- Replication : Include triplicate trials to ensure statistical power. Reference CAAP Science Test guidelines for validating experimental components .

Q. How to conduct a systematic literature review for CPAGP studies?

Follow PRISMA guidelines:

- Search Strategy : Use Boolean operators (e.g., "CPAGP AND pharmacokinetics") across databases (PubMed, Scopus).

- Screening : Apply inclusion/exclusion criteria (e.g., peer-reviewed articles post-2010).

- Synthesis : Tabulate findings (e.g., Table 1: "CPAGP stability across solvents") and highlight methodological gaps .

Q. How to ensure data collection methods align with CPAGP research goals?

Align recruitment strategies (e.g., cell lines or animal models) with study objectives. Validate data collection tools (e.g., HPLC calibration) and document protocols rigorously. For qualitative studies, ensure thematic saturation via iterative coding .

Q. What frameworks assess ethical considerations in CPAGP research?

Adopt institutional review board (IRB) protocols for human/animal studies. For computational work, follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Reference guidelines from evidence-based clinical practice handbooks .

Advanced Research Questions

Q. How to address contradictory findings in CPAGP studies?

Conduct sensitivity analyses to identify confounding variables (e.g., temperature fluctuations). Use triangulation: compare results across methods (e.g., in vitro assays vs. computational simulations). Publish negative results to reduce publication bias .

Q. What methodological approaches integrate cross-disciplinary CPAGP research?

Combine quantitative (e.g., dose-response modeling) and qualitative methods (e.g., stakeholder interviews). For example, use machine learning to predict CPAGP toxicity while validating findings via wet-lab experiments .

Q. How to validate computational models for CPAGP interactions?

Apply k-fold cross-validation to training datasets. Compare model predictions (e.g., molecular docking scores) with empirical data (e.g., binding affinity assays). Report metrics like RMSE (Root Mean Square Error) to quantify accuracy .

Q. What strategies resolve missing data in longitudinal CPAGP studies?

Use multiple imputation techniques (e.g., MICE algorithm) for small datasets. For large-scale omics data, apply Bayesian hierarchical models to infer missing values. Always report missing data rates and imputation methods .

Q. How to optimize machine learning for CPAGP data analysis?

Preprocess data (normalization, outlier removal) and select features via LASSO regression. Validate models using independent datasets and benchmark against established methods (e.g., random forests vs. neural networks). Document hyperparameters for reproducibility .

Tables for Methodological Reference

| Research Stage | Key Metrics/Tools | Example for CPAGP Studies |

|---|---|---|

| Experimental Design | Power analysis, control groups | n=30 mice per cohort for toxicity |

| Data Analysis | ANOVA, PCA, p-value adjustment (Bonferroni) | PCA of CPAGP metabolomic profiles |

| Model Validation | RMSE, AUC-ROC curves | AUC=0.92 for CPAGP toxicity prediction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.